Significantly Enhanced Hydrophilicity vs. Unsubstituted 2-Aminobenzamide Core
The N-(2-hydroxyethyl) substituent dramatically increases the hydrophilicity of 2-Amino-N-(2-hydroxyethyl)benzamide compared to the unsubstituted 2-aminobenzamide core. This is a critical differentiator for applications requiring aqueous solubility. The target compound has a calculated logP of -0.0070 [1], indicating a strong preference for the aqueous phase. In contrast, the comparator compound, 2-aminobenzamide, has a calculated logP of 0.91 [2], which is more than one log unit higher, signifying greater lipophilicity.
| Evidence Dimension | Hydrophilicity (logP) |
|---|---|
| Target Compound Data | -0.0070 |
| Comparator Or Baseline | 2-Aminobenzamide: 0.91 |
| Quantified Difference | Delta logP = 0.917 units (lower, more hydrophilic) |
| Conditions | Calculated/predicted values from chemical databases. |
Why This Matters
The improved hydrophilicity directly translates to enhanced aqueous solubility, which is essential for achieving consistent concentrations in biological assays and simplifies formulation for in vivo studies.
- [1] Chembase.cn. (n.d.). 2-amino-N-(2-hydroxyethyl)benzamide. Retrieved from https://www.chembase.cn View Source
- [2] PubChem. (n.d.). 2-Aminobenzamide. National Center for Biotechnology Information. Retrieved from PubChem Compound Summary. View Source
